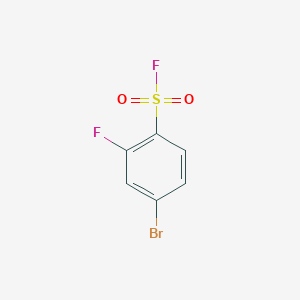

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-2-fluorobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZTWJUPHPODPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396779-67-1 | |

| Record name | 1396779-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride can be achieved through several methods. One common synthetic route involves the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with fluoride sources under specific conditions . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.

Analyse Chemischer Reaktionen

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including substitution reactions. In these reactions, common reagents such as nucleophiles can attack the sulfonyl fluoride group, leading to the formation of different products . For example, the reaction with amines can produce sulfonamide derivatives. The conditions for these reactions often involve the use of bases and solvents to promote the desired transformations.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride is a chemical compound with diverse applications, particularly in scientific research. Its sulfonyl fluoride motif is useful as a connector for assembling -SO2- linked small molecules with proteins or nucleic acids . This "Click II" reaction is used in collaboration with K. Barry Sharpless and coworkers .

While specific case studies and comprehensive data tables for this compound are not available in the search results, the broader applications of sulfonyl fluorides and related compounds can provide insight:

General Applications of Sulfonyl Fluorides:

- Organic Synthesis: Sulfonyl fluorides are employed as reagents in organic synthesis for preparing sulfonamides and sulfonate esters.

- Enzyme Inhibition: These compounds are used in biology to study enzyme inhibition, especially for enzymes that interact with sulfonyl fluoride groups. The mechanism involves the sulfonyl fluoride group interacting with nucleophilic sites on target molecules, potentially inhibiting enzyme activity by forming a covalent bond with the enzyme's active site.

- Pharmaceutical Development: Sulfonyl fluorides are investigated for potential use in developing pharmaceuticals, particularly as enzyme inhibitors.

- Industrial Applications: They are utilized in producing specialty chemicals and as intermediates in synthesizing other compounds.

Reactions involving sulfonyl fluorides:

- Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles like amines or alcohols to form sulfonamides or sulfonate esters. Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.

- Oxidation and Reduction: Sulfonyl fluorides can undergo oxidation to form sulfonic acids or reduction to form sulfides. Oxidation uses reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions, while reduction employs reducing agents like lithium aluminum hydride (LiAlH4) under anhydrous conditions.

- **Nickel-Catalyzed Direct Fluorosulfonylation: An efficient nickel-catalyzed direct fluorosulfonylation of vinyl bromides and benzyl bromides under mild reaction conditions has been developed for sulfonyl .

Related compounds:

Wirkmechanismus

The mechanism of action of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, including those found in biological molecules . The molecular targets and pathways involved depend on the specific nucleophiles and conditions used in the reactions.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds such as 4-(Trifluoromethyl)benzene-1-sulfonyl chloride and 1-Bromoethene-1-sulfonyl fluoride . These compounds share similar reactivity due to the presence of the sulfonyl fluoride group but differ in their substituents and overall molecular structure. The unique combination of bromine and fluorine in this compound provides distinct reactivity and applications compared to its analogs.

Biologische Aktivität

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride is a sulfonyl fluoride compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields, particularly in drug development.

The synthesis of this compound typically involves the reaction of 4-bromo-2-fluoroaniline with sulfonyl chloride under controlled conditions. The resulting sulfonyl fluoride exhibits unique chemical properties that enhance its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Chemical Structure:

| Property | Value |

|---|---|

| IUPAC Name | 4-Bromo-2-fluorobenzenesulfonyl fluoride |

| Molecular Formula | C6H4BrFNO2S |

| Molecular Weight | 228.07 g/mol |

| CAS Number | 1224592-09-9 |

Biological Activity

Research has indicated that this compound possesses various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds containing bromine and fluorine atoms can enhance antimicrobial effects. The presence of these halogens in sulfonyl derivatives has been linked to increased efficacy against bacterial strains, as indicated by PASS prediction models suggesting potential anti-infective properties .

- Anti-inflammatory Properties : Compounds similar to this compound have demonstrated anti-inflammatory effects in vitro. These properties are crucial for developing therapeutic agents targeting inflammatory diseases .

- Analgesic Effects : Preliminary studies suggest that this compound may also exhibit analgesic properties, making it a candidate for pain management therapies.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in inflammatory pathways and microbial resistance mechanisms. The sulfonyl fluoride group is particularly reactive and can modify proteins through covalent bonding, thereby altering their function.

Case Studies and Research Findings

Several studies have highlighted the biological potential of sulfonyl fluoride compounds:

- Antimicrobial Studies : A study evaluated the antimicrobial activity of various sulfonyl derivatives, including those with bromine and fluorine substituents. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance antimicrobial potency .

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of similar compounds. Results indicated a reduction in inflammation markers following treatment with these sulfonyl derivatives, supporting their therapeutic potential .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Analgesic Activity |

|---|---|---|---|

| 4-Bromo-2-fluorobenzenesulfonyl fluoride | Moderate | Significant | Potential |

| 4-Fluorobenzenesulfonyl fluoride | High | Moderate | Low |

| 4-Bromophenylsulfonyl chloride | Low | High | Moderate |

Q & A

Q. What are the challenges in scaling up reactions involving this compound, and how can they be addressed?

- Methodological Answer :

- Exothermicity Control : Use jacketed reactors with slow reagent addition to manage heat release during sulfonation .

- Byproduct Formation : Optimize stoichiometry (e.g., SO2F2 vs. SO2Cl2) to minimize halogen exchange .

- Waste Management : Neutralize acidic byproducts (e.g., HBr/HF) with CaCO3 before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.